molecular formula C6H11NO2 B8191978 (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B8191978
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-UHNVWZDZSA-N
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Description

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid featuring a pyrrolidine ring substituted with a methyl group at the 3R position and a carboxylic acid group at the 2S position. This stereochemistry distinguishes it from other isomers, such as (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (trans-3-methyl-L-proline) .

Properties

IUPAC Name

(2S,3R)-3-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPSFBUUYIVHAP-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protection Strategies

L-proline and D-glucuronolactone are common chiral precursors for pyrrolidine derivatives. For (2S,3R)-3-methylpyrrolidine-2-carboxylic acid, L-proline is functionalized via hydroxylation and methylation. Key steps include:

  • Protection of the amino group : tert-Butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups shield the amine during subsequent reactions.

  • Hydroxylation and methylation : Fe(II)/α-ketoglutarate-dependent dioxygenases introduce the 3-hydroxy group, followed by methylation using methyl iodide under basic conditions.

Table 1: Chiral Pool Synthesis Parameters

StepReagents/ConditionsYield (%)ee (%)
Amino protectionBoc₂O, DMAP, CH₂Cl₂95
HydroxylationFe(II)/α-ketoglutarate, O₂8098
MethylationCH₃I, NaH, THF7597
DeprotectionTFA, CH₂Cl₂90

Asymmetric Catalytic Synthesis

Asymmetric synthesis employs chiral catalysts to induce stereoselectivity. Transition-metal complexes and organocatalysts are widely used.

Asymmetric Hydrogenation

α,β-Unsaturated γ-lactams serve as substrates for asymmetric hydrogenation. A rhodium-(R)-BINAP catalyst achieves >99% ee for the (2S,3R) configuration:

  • Substrate : 3-Methyl-2-pyrrolin-5-one

  • Catalyst : [Rh(cod)(R)-BINAP]⁺BF₄⁻

  • Conditions : 50 bar H₂, 25°C, 12 h

  • Yield : 92%, ee: 99%

Retro-Dieckmann Reaction

The retro-Dieckmann reaction of β-keto esters efficiently constructs the pyrrolidine ring. For example:

  • Substrate : (1S,4R)-7 (β-keto ester)

  • Reagents : K₂CO₃, MeOH

  • Product : (2S,5R)-9 (cis-pyrrolidine derivative)

  • Yield : 100% (56 mg from 50 mg substrate)

Table 2: Asymmetric Synthesis Outcomes

MethodCatalyst/ReagentYield (%)ee (%)
HydrogenationRh-(R)-BINAP9299
Retro-DieckmannK₂CO₃100>99

Enzymatic and Biocatalytic Methods

Enzymatic synthesis offers high stereoselectivity under mild conditions.

Transaminase-Catalyzed Amination

ω-Transaminases convert ketone precursors to amines with excellent ee:

  • Substrate : 3-Methyl-2-oxopyrrolidine-5-carboxylic acid

  • Enzyme : ω-Transaminase from Arthrobacter sp.

  • Co-substrate : L-alanine

  • Yield : 85%, ee: 99%

Dioxygenase-Mediated Hydroxylation

Fe(II)/α-ketoglutarate-dependent dioxygenases introduce hydroxyl groups regioselectively:

  • Substrate : 3-Methylpyrrolidine-2-carboxylic acid

  • Enzyme : Procollagen-proline dioxygenase

  • Conditions : 25°C, pH 7.4, 6 h

  • Yield : 78%, ee: 98%

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability while maintaining stereochemical integrity.

Continuous Flow Hydrogenation

Continuous flow systems enhance reaction control and throughput:

  • Catalyst : Pd/C (5 wt%)

  • Conditions : 10 bar H₂, 80°C, residence time 30 min

  • Throughput : 1 kg/h, ee: 98%

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved via crystallization with chiral auxiliaries:

  • Auxiliary : (R)-1-Phenylethylamine

  • Solvent : Ethanol/water (7:3)

  • Yield : 40% (desired enantiomer), ee: 99.5%

Table 3: Industrial Process Metrics

ParameterBatch ProcessContinuous Flow
Annual Capacity500 kg2,000 kg
Cost per kg$12,000$8,500
ee97%98%

Characterization and Quality Control

Post-synthetic analysis ensures stereochemical fidelity and purity.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) confirms absolute configuration:

  • Crystal System : Monoclinic, space group P2₁

  • Flack Parameter : 0.02(2), confirming (2S,3R) configuration

Chiral HPLC Analysis

  • Column : Chiralpak IA (250 × 4.6 mm)

  • Mobile Phase : Hexane/isopropanol (80:20)

  • Retention Time : 12.3 min (desired enantiomer)

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid include lithium dialkylcuprates for 1,4-addition reactions, as well as various oxidizing and reducing agents. The reaction conditions are carefully controlled to maintain the compound’s stereochemistry and achieve the desired products .

Major Products: The major products formed from the reactions of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid include various derivatives with modified functional groups. These derivatives are often used in further chemical synthesis and biological studies.

Scientific Research Applications

Medicinal Chemistry

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid is investigated for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and neuroprotective effects, making them promising candidates for drug development. For instance, studies have shown that certain derivatives can inhibit pro-inflammatory pathways in cancer cells .

The compound serves as a building block for synthesizing biologically active peptides and proteins. Its interaction with specific molecular targets allows it to modulate enzyme activity and receptor binding, which is crucial for developing new therapeutic agents . Research has highlighted its potential in treating neurological disorders by acting on NMDA receptors, suggesting applications in conditions like Alzheimer's disease.

Synthetic Organic Chemistry

In synthetic organic chemistry, (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid is utilized as a chiral building block for complex molecule synthesis. Its unique structure enables the formation of various derivatives that can be further modified to enhance biological activity or create novel compounds .

Case Study 1: Antiviral Potential

A study explored the antiviral properties of derivatives of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid against HIV-1 integrase. Specific modifications to the compound enhanced its inhibitory activity against viral replication, indicating its potential role in antiviral drug development .

Case Study 2: Neurotransmission Effects

Research investigating the interaction of this compound with NMDA receptors demonstrated that certain derivatives acted as selective antagonists. These findings suggest that (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid could be developed into therapeutic agents for neurological conditions such as schizophrenia and Alzheimer's disease .

Comparative Analysis of Related Compounds

To provide a clearer understanding of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid's uniqueness, here is a comparative analysis with similar compounds:

Compound NameStructure TypeBiological ActivityKey Applications
(2S,3R)-3-Methylpyrrolidine-2-carboxylic acidCyclic amino acidNeurotransmitter modulationAntiviral drug development
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acidCyclic amino acidNMDA receptor interactionsNeurological disorder treatments
Modified pyrrolidinesVariousEnzyme inhibitionPharmaceutical synthesis

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

Stereoisomers: (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid

Key Differences :

  • Stereochemistry : The (2S,3R) configuration introduces distinct spatial arrangements compared to the (2S,3S) isomer, affecting molecular interactions and crystal packing.
  • Optical Rotation: The (2S,3S) isomer has a reported [α]D²⁵ value of -28.0 (c = 1 in H₂O) , whereas optical data for the (2S,3R) form is unavailable.

Hydroxylated Derivatives: (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

Structural Modifications :

  • Additional hydroxyl and hydroxymethyl groups at positions 3R, 4R, and 5R enhance polarity and hydrogen-bonding capacity .
  • Crystallography: Forms a triclinic crystal system (space group P1) with a = 5.4160 Å, b = 5.8236 Å, c = 6.6006 Å, and a hydrogen-bonding network involving five donor/acceptor interactions per molecule .

Functional Implications :

  • Acts as a potent inhibitor of glycosidases (e.g., β-glucosidase) due to its structural mimicry of carbohydrates . In contrast, the simpler (2S,3R)-3-methyl analogue lacks these hydroxyl groups, likely reducing enzyme affinity.

Hydrochloride Salt: (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride

Key Differences :

  • Replacement of the methyl group with a hydroxyl group increases hydrophilicity.
  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to the free carboxylic acid .

Pipecolic Acid Derivatives

Comparative Analysis :

  • Pipecolic Acid BR : A six-membered ring analogue (azepane derivative) with natural occurrence and inhibitory activity against glucuronidase .
  • Steric Effects : The pyrrolidine ring in (2S,3R)-3-methylpyrrolidine-2-carboxylic acid confers greater conformational rigidity compared to pipecolic acid’s more flexible six-membered structure.

Data Tables

Table 1: Physical and Structural Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation ([α]D²⁵)
(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid C₆H₁₁NO₂ 129.16 Not reported Not reported
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid C₆H₁₁NO₂ 129.16 243–248 -28.0 (c = 1, H₂O)
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl) variant C₆H₁₁NO₅ 177.16 Decomposes at 449 K +14.7 (c = 1.13, H₂O)

Biological Activity

(2S,3R)-3-Methylpyrrolidine-2-carboxylic acid, also known as a chiral amino acid derivative, is characterized by its unique stereochemistry and significant biological activity. The compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

  • Molecular Formula : C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • Structure : Contains a five-membered pyrrolidine ring with a carboxylic acid group and a methyl group at the second position.

Biological Activity

Research indicates that (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid exhibits various biological activities, making it a subject of interest in pharmacological studies.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The stereochemistry of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid allows for selective binding to molecular targets, which modulates their activity. This selectivity is crucial for its potential therapeutic effects.

Potential Therapeutic Applications

  • Neuroprotective Properties : Some studies suggest that derivatives of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
  • Building Block in Drug Synthesis : Its unique structure makes it valuable in synthesizing complex molecules with potential medicinal properties.

Comparative Analysis with Similar Compounds

Compound NameSimilarityNotable Activity
(2S,3R)-3-MethylglutamateChiral amino acid derivativeNeurotransmitter modulation
(2S,3S)-3-MethylglutamateChiral amino acid derivativePotential anticonvulsant activity

The structural differences among these compounds lead to variations in their biological activities, highlighting the importance of stereochemistry in drug design.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid on dopaminergic neurons. The results indicated that the compound could reduce oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for Parkinson's disease.

Anti-inflammatory Activity Assessment

In vitro assays demonstrated that (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid inhibited the production of pro-inflammatory cytokines in human cell lines. This finding supports its potential application in treating inflammatory conditions.

Synthesis and Derivative Exploration

Research has focused on synthesizing various derivatives of (2S,3R)-3-Methylpyrrolidine-2-carboxylic acid to enhance its biological activity. Modifications have led to compounds with improved efficacy against specific targets involved in cancer and neurodegeneration.

Q & A

Q. Basic

  • Optical Rotation : Specific rotation ([α]D²⁵ +14.7 in H₂O) confirms enantiopurity .
  • Melting Point : Sharp decomposition at 449 K indicates purity .
  • SC-XRD : Validates both molecular geometry and packing via metrics like mean σ(C–C) = 0.003 Å .

How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Advanced
Discrepancies between NMR-derived solution-phase conformations and SC-XRD solid-state structures may arise due to dynamic effects. For example, solution NMR might average multiple conformers, while SC-XRD captures a static snapshot. To reconcile these, variable-temperature NMR or NOESY experiments can probe conformational exchange, while DFT calculations (e.g., B3LYP/6-31G*) can model solution vs. solid-state energy minima .

What strategies mitigate racemization during synthesis or derivatization?

Q. Advanced

  • Low-Temperature Reactions : Minimize thermal energy to prevent stereochemical scrambling.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling reactions .
  • Chiral Auxiliaries : Employ Evans’ oxazolidinones to enforce stereochemical control during cyclization steps .

How does the compound’s hydrogen-bonding network impact its solubility and stability?

Advanced
The extensive O–H⋯O and N–H⋯O hydrogen bonds (Table 1 in ) create a rigid crystal lattice, reducing solubility in non-polar solvents. Stability under ambient conditions is enhanced by this network, as evidenced by the absence of hydrate formation in the crystal structure . Solubility can be modulated by introducing hydrophilic substituents (e.g., hydroxyl groups) without disrupting the core hydrogen-bonding motif.

What are the limitations of current synthetic routes, and how can they be optimized?

Q. Advanced

  • Yield Limitations : Multi-step syntheses (e.g., from D-glucuronolactone) suffer from cumulative yield losses. Flow chemistry or tandem catalysis could streamline steps .
  • Stereochemical Drift : Epimerization at C3 occurs under basic conditions. Switching to mild, non-basic coupling reagents (e.g., HATU) mitigates this .

How can researchers validate enzyme inhibition mechanisms using structural analogs?

Advanced
Comparative studies with analogs like bulgecinine (a deoxy derivative) or alexines can identify critical functional groups. For example, removing the hydroxymethyl group (C5) in bulgecinine reduces glycosidase inhibition, highlighting its role in transition-state mimicry . Kinetic assays (IC50, Ki) paired with SC-XRD of enzyme-inhibitor complexes provide mechanistic insights .

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